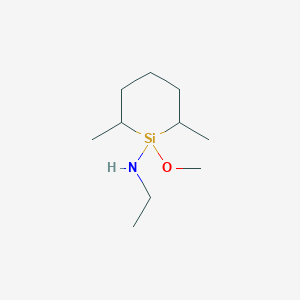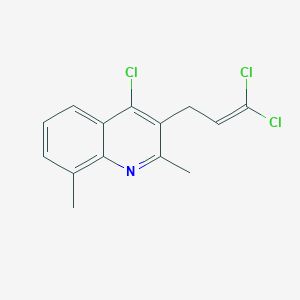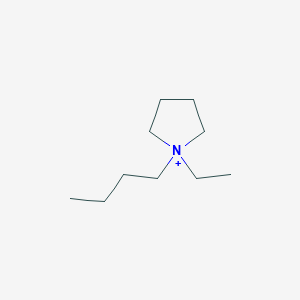
1-Butyl-1-ethylpyrrolidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-ethylpyrrolidin-1-ium is an ionic liquid that belongs to the class of organic salts. It is composed of a pyrrolidinium cation with butyl and ethyl substituents. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Métodos De Preparación
1-Butyl-1-ethylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with butyl and ethyl halides under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine and facilitate the nucleophilic substitution reaction . Industrial production methods often involve similar alkylation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Butyl-1-ethylpyrrolidin-1-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Butyl-1-ethylpyrrolidin-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-1-ethylpyrrolidin-1-ium involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the solubility, stability, and reactivity of other compounds in solution. The pyrrolidinium cation can also participate in specific binding interactions with proteins and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
1-Butyl-1-ethylpyrrolidin-1-ium can be compared to other similar ionic liquids, such as:
1-Butyl-1-methylpyrrolidinium: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Butyl-3-methylimidazolium: Another ionic liquid with a different cation structure.
This compound stands out due to its unique combination of butyl and ethyl substituents, which can influence its physical and chemical properties, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
916079-49-7 |
|---|---|
Fórmula molecular |
C10H22N+ |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
1-butyl-1-ethylpyrrolidin-1-ium |
InChI |
InChI=1S/C10H22N/c1-3-5-8-11(4-2)9-6-7-10-11/h3-10H2,1-2H3/q+1 |
Clave InChI |
YXJSMCZTRWECJF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1(CCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


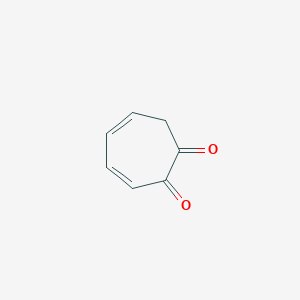
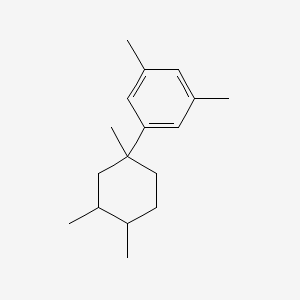
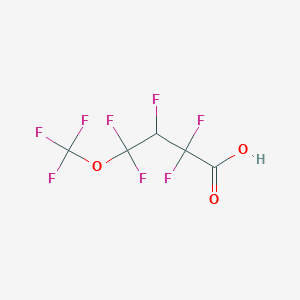
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
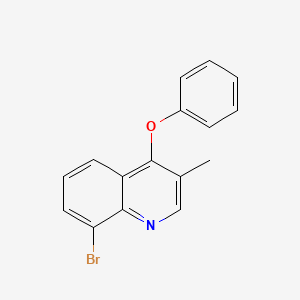
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
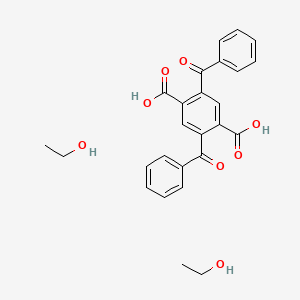
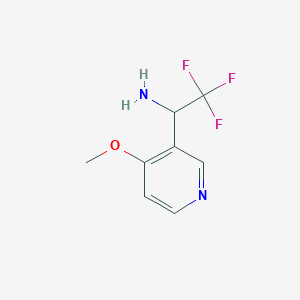
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
